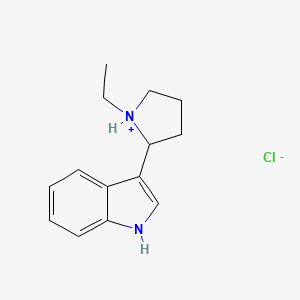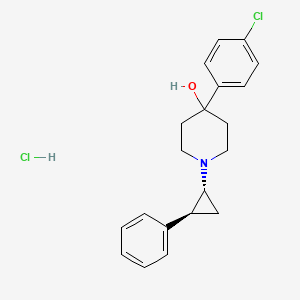
Bromo(chloro)lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo(chloro)lead is a chemical compound that contains both bromine and chlorine atoms bonded to a lead atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)lead typically involves the reaction of lead compounds with bromine and chlorine sources. One common method is the direct halogenation of lead using bromine and chlorine gases under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, this compound can be produced by reacting lead oxide with a mixture of bromine and chlorine gases. The reaction is conducted at elevated temperatures to ensure complete halogenation of the lead compound. The resulting product is then purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo(chloro)lead undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and halogen gases.
Reduction: Reduction reactions can convert this compound to elemental lead and halogenated hydrocarbons.
Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Lead oxides and halogen gases (bromine and chlorine).
Reduction: Elemental lead and halogenated hydrocarbons.
Substitution: Lead compounds with different halogen or functional group substitutions.
Applications De Recherche Scientifique
Bromo(chloro)lead has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials, including lead-based semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of bromo(chloro)lead involves its interaction with molecular targets and pathways within chemical and biological systems. The compound can act as a catalyst by facilitating electron transfer reactions and stabilizing reaction intermediates. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromochlorobenzene: Contains bromine and chlorine atoms bonded to a benzene ring.
Chlorobromoethane: Contains bromine and chlorine atoms bonded to an ethane molecule.
Bromochloromethane: Contains bromine and chlorine atoms bonded to a methane molecule.
Uniqueness of Bromo(chloro)lead
This compound is unique due to the presence of both bromine and chlorine atoms bonded to a lead atom, which imparts distinct chemical properties and reactivity compared to other halogenated compounds
Propriétés
Numéro CAS |
13778-36-4 |
|---|---|
Formule moléculaire |
BrClPb |
Poids moléculaire |
322 g/mol |
Nom IUPAC |
bromo(chloro)lead |
InChI |
InChI=1S/BrH.ClH.Pb/h2*1H;/q;;+2/p-2 |
Clé InChI |
ATMKIOHDSQEHSM-UHFFFAOYSA-L |
SMILES canonique |
Cl[Pb]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)










